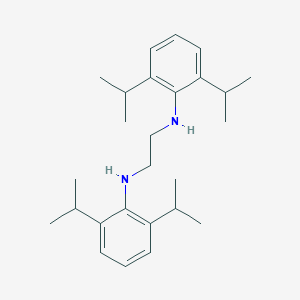

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine

Overview

Description

“N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine” is a chemical compound with the molecular formula C26H40N2 . It has an average mass of 380.609 Da and a monoisotopic mass of 380.319153 Da .

Synthesis Analysis

The synthesis of this compound involves the double deprotonation of N,N’-bis(2,6-diisopropylphenyl)-o-phenylenediamine (H2L) with n-BuLi in THF, yielding the dilithium complex Li2L (thf)3 . The reaction of Li2L (thf)3 with FeBr2 (thf)2 and subsequent replacement of the solvent with toluene yield LFe (η6-toluene), which can also be synthesized from Fe (HMDS)2 (thf) and H2L in toluene .Molecular Structure Analysis

The molecular structure of “N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine” includes 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds . It has a molar refractivity of 126.4±0.3 cm3 and a polarizability of 50.1±0.5 10-24 cm3 . The compound’s structure contains a total of 69 bonds, including 29 non-H bonds, 12 multiple bonds, 9 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 secondary amines (aromatic) .Physical And Chemical Properties Analysis

“N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine” has a density of 1.0±0.1 g/cm3, a boiling point of 503.5±50.0 °C at 760 mmHg, and a flash point of 288.9±21.9 °C . It has a molar volume of 389.5±3.0 cm3 . The compound’s melting point is 101-106 °C .Scientific Research Applications

Catalyst in Olefin Metathesis

This compound is used as a reactant in the preparation of derived ruthenium olefin metathesis catalysts. These catalysts are crucial for facilitating reactions that redistribute alkene bonds .

Ligand for Palladium-Catalyzed Reactions

It serves as a ligand in palladium-catalyzed aerobic alcohol oxidation, supported by α-diimine ligands. This application is significant in the field of green chemistry for the development of more sustainable chemical processes .

Regioselective Alkylation

The compound is involved in regioselective alkylation processes in the presence of ruthenium-bisimine catalytic precursors. This allows for precise control over chemical reactions, which is essential for synthesizing complex molecules .

N-Arylation of Aromatic Amines

It is also used in the N-arylation of aromatic amines, which is a fundamental step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Organic Photocatalyst

As an organic photocatalyst, this compound has demonstrated uses in the reduction of aryl halides and the iodoperfluoroalkylation of alkenes. This application leverages light energy to drive chemical reactions, which can be more energy-efficient than traditional methods .

Intermediate in Synthesis

N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine is an intermediate used in various synthesis processes. Its role as an intermediate highlights its versatility and importance in constructing complex chemical structures .

Structural Component in Crystallography

The compound’s structure has been studied in crystallography to understand its properties better and how it can be utilized in different applications, such as materials science and molecular engineering .

Safety and Hazards

“N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine is a complex organic compound that is used as an intermediate in organic synthesis

Mode of Action

It is known to be involved in the preparation of derived ruthenium olefin metathesis catalysts . It may interact with its targets through chemical reactions, leading to the formation of new compounds.

Result of Action

Its primary use is as an intermediate in organic synthesis, suggesting that its main effect is the production of other compounds .

properties

IUPAC Name |

N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,27-28H,15-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMDHNMIJJBYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NCCNC2=C(C=CC=C2C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413079 | |

| Record name | N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine | |

CAS RN |

134030-22-1 | |

| Record name | N1,N2-Bis[2,6-bis(1-methylethyl)phenyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134030-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134030-22-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine (L1) influence the catalytic activity of the yttrium complex in C-H aminoalkylation reactions?

A: The research demonstrates that the bulky, sterically demanding 2,6-diisopropylphenyl substituents on the N,N'-Diarylethylenediamido ligand (L1) play a crucial role in enhancing the catalytic activity of the yttrium complex. [] The researchers compared the performance of the mixed ligated amidoyttrium complex Y(NBn2)(L1)(THF)2 (8) to Y[N(SiMe3)2]3 (1) and Y[N(SiMe3)2]2(NBn2)(THF) (2) in the C-H aminoalkylation of 2-substituted pyridines with nonactivated imines. [] The results showed that complex 8, containing L1, exhibited superior catalytic activity. [] This suggests that the steric bulk of L1 likely facilitates the formation of the reactive alkylyttrium species and promotes the desired C-H bond activation, ultimately leading to improved catalytic performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)

![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)